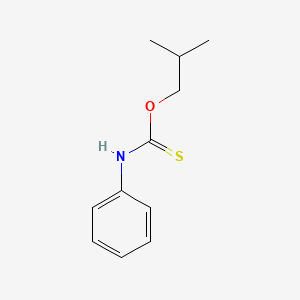

o-Isobutyl phenylthiocarbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NOS |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

O-(2-methylpropyl) N-phenylcarbamothioate |

InChI |

InChI=1S/C11H15NOS/c1-9(2)8-13-11(14)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,14) |

InChI Key |

ZWNZTWZQIHCOAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O Isobutyl Phenylthiocarbamate

Advanced Synthetic Routes for o-Isobutyl Phenylthiocarbamate

The preparation of this compound can be achieved through several synthetic pathways. The most direct route involves the reaction of phenyl isothiocyanate with isobutyl alcohol. However, alternative precursors and catalytic systems offer a range of options for optimizing this synthesis.

The primary method for the synthesis of this compound is the nucleophilic addition of isobutyl alcohol to phenyl isothiocyanate. In this reaction, the oxygen atom of the isobutyl alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. This reaction leads to the formation of an O-alkyl N-aryl thiocarbamate.

The general reaction is as follows:

Phenyl-N=C=S + (CH₃)₂CHCH₂OH → Phenyl-NH-C(=S)-O-CH₂CH(CH₃)₂

This reaction is typically conducted at elevated temperatures to overcome the activation energy barrier. The use of a catalyst can significantly improve the reaction rate and yield.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, reaction time, and the choice of catalyst.

Temperature: The reaction is generally heated to temperatures in the range of 100-120°C to facilitate the nucleophilic addition.

Catalyst: While the reaction can proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and improve the conversion. Lewis acids such as trimethylchlorosilane or organometallic compounds like tetra-n-butyl titanate have been shown to be effective in similar syntheses of O-alkyl thionocarbamates google.comgoogle.com. The catalyst activates the isothiocyanate group, making it more susceptible to nucleophilic attack by the alcohol.

Reaction Time: The optimal reaction time is typically between 3 to 8 hours, depending on the temperature and catalyst used google.comgoogle.com. Monitoring the reaction progress via techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the point of maximum conversion and to avoid the formation of byproducts.

The table below illustrates hypothetical optimization data based on analogous reactions reported in the literature.

Optimization of this compound Synthesis

The following table shows the effect of different reaction conditions on the yield of this compound.

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 100 | 8 | 45 |

| 2 | Trimethylchlorosilane (2) | 100 | 6 | 78 |

| 3 | Trimethylchlorosilane (2) | 120 | 4 | 85 |

| 4 | Tetra-n-butyl titanate (1) | 110 | 8 | 92 |

Beyond the direct reaction of phenyl isothiocyanate and isobutyl alcohol, other synthetic strategies can be employed to produce this compound. These methods often involve different precursors and catalytic systems, offering flexibility in starting materials and reaction conditions.

One alternative involves a one-pot synthesis starting from isobutyl alcohol, carbon disulfide, and an amine, which is then chlorinated to form an intermediate that reacts to yield the thiocarbamate mdpi.com. Another approach is the reaction of thiols with isocyanates, which can be performed with or without a catalyst google.com. Additionally, the use of carbamoylimidazolium salts as carbamoylating agents for alcohols and thiols provides a mild and efficient route to thiocarbamates.

The synthesis of this compound from phenyl isothiocyanate and isobutyl alcohol is an example of a regioselective reaction. The isothiocyanate group (-N=C=S) presents two electrophilic centers, the carbon and the sulfur atoms. The nucleophilic attack can, in principle, occur at either atom. However, the alcohol's oxygen atom, being a hard nucleophile, preferentially attacks the harder electrophilic carbon atom. This leads to the formation of the O-alkyl thiocarbamate isomer rather than the S-alkyl isomer.

Chemoselectivity becomes important when the alcohol substrate contains other nucleophilic functional groups. To ensure that only the hydroxyl group reacts, protection of other reactive groups may be necessary. Alternatively, the choice of reaction conditions can be tailored to favor the reaction at the desired site.

Derivatization Strategies and Analog Synthesis of this compound

The synthesis of analogs of this compound can be achieved by modifying its constituent parts, namely the phenyl group, the thiocarbamate linkage, or the isobutyl moiety.

Systematic modification of the isobutyl group in this compound is a valuable strategy for creating a library of related compounds. Instead of attempting to directly functionalize the isobutyl group in the final product, a more practical approach is to utilize a range of structurally diverse isobutyl alcohol derivatives as starting materials in the synthesis.

This strategy involves the synthesis of isobutyl alcohols with various substituents or functional groups. For instance, alcohols with longer or branched alkyl chains, or those containing cyclic moieties, can be used. The synthesis of such functionalized alcohols can be achieved through standard organic transformations, such as the Guerbet reaction for chain elongation or the use of Grignard reagents to introduce specific alkyl or aryl groups.

By reacting these modified alcohols with phenyl isothiocyanate, a diverse range of o-alkyl phenylthiocarbamate analogs can be prepared, each with unique properties conferred by the modified "isobutyl" moiety.

Functionalization and Substitution Patterns on the Phenyl Ring System

The phenyl ring of this compound serves as a versatile scaffold for chemical modification, allowing for the introduction of various functional groups to modulate the compound's physicochemical and biological properties. The nature of the thiocarbamate group, specifically the oxygen atom attached to the aromatic ring, plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions.

The ether-like oxygen atom of the thiocarbamate moiety is an activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the phenyl ring, thereby increasing the electron density at the ortho and para positions and stabilizing the corresponding carbocation intermediates (arenium ions). Consequently, electrophiles will preferentially attack these positions.

Common electrophilic aromatic substitution reactions that can be employed to functionalize the phenyl ring of this compound include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, utilizing alkyl halides or acyl halides in the presence of a Lewis acid catalyst, can introduce alkyl or acyl groups, respectively, at the ortho and para positions. However, these reactions may sometimes be complicated by rearrangements or competing reactions at the thiocarbamate linkage under the harsh acidic conditions.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) at the ortho and para positions.

The table below summarizes the expected major products from the electrophilic substitution of this compound.

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | o-Isobutyl 2-nitrophenylthiocarbamate and o-Isobutyl 4-nitrophenylthiocarbamate |

| Bromination | Br₂, FeBr₃ | o-Isobutyl 2-bromophenylthiocarbamate and o-Isobutyl 4-bromophenylthiocarbamate |

| Acylation | CH₃COCl, AlCl₃ | o-Isobutyl 2-acetylphenylthiocarbamate and o-Isobutyl 4-acetylphenylthiocarbamate |

Variations at the Thiocarbamate Linkage for Structure-Activity Relationship Studies

Modification of the thiocarbamate linkage in this compound is a key strategy in structure-activity relationship (SAR) studies to probe the influence of this moiety on the compound's biological activity. Key transformations at the thiocarbamate core include the Newman-Kwart rearrangement.

The Newman-Kwart rearrangement is a thermal or palladium-catalyzed reaction that converts an O-aryl thiocarbamate into its isomeric S-aryl thiocarbamate. thieme-connect.comorganic-chemistry.org This intramolecular rearrangement involves the migration of the aryl group from the oxygen atom to the sulfur atom. This transformation fundamentally alters the connectivity of the thiocarbamate linkage and can have a profound impact on the molecule's biological profile by changing its shape, electronic properties, and hydrogen bonding capabilities.

For this compound, the Newman-Kwart rearrangement would yield S-phenyl isobutylthiocarbamate. While traditionally requiring high temperatures, recent advancements have demonstrated that this rearrangement can be achieved under milder conditions using palladium catalysis. organic-chemistry.org

The table below outlines the transformation of this compound via the Newman-Kwart rearrangement.

| Starting Material | Reaction | Product |

|---|---|---|

| This compound | Newman-Kwart Rearrangement (Thermal or Pd-catalyzed) | S-Phenyl isobutylthiocarbamate |

SAR studies on related series of thiocarbamates, such as O-[2-(hetero)arylethyl]-N-phenylthiocarbamates and O-(2-phenylethyl)-N-phenylthiocarbamate, which have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors, have revealed critical insights into the role of the thiocarbamate linkage. nih.govnih.gov These studies have shown that variations in the substituents on the N-phenyl ring and modifications of the ethyl linker can significantly impact antiviral activity. nih.govnih.gov By analogy, modifications to the isobutyl group and the phenyl ring of this compound, coupled with transformations like the Newman-Kwart rearrangement, would be crucial steps in elucidating its SAR.

Green Chemistry Principles Applied to Thiocarbamate Synthesis

The application of green chemistry principles to the synthesis of thiocarbamates is an area of growing importance, aiming to develop more environmentally benign and sustainable synthetic routes. Traditional methods for thiocarbamate synthesis often involve the use of hazardous reagents, such as phosgene derivatives, and volatile organic solvents. helsinki.fi

Modern approaches to thiocarbamate synthesis are increasingly focused on addressing these environmental concerns. One promising green strategy involves the use of deep eutectic solvents (DESs) as both the catalyst and reaction medium. For instance, a choline chloride/tin(II) chloride system has been effectively used for the direct preparation of primary O-thiocarbamates from alcohols and thiourea, which serves as a biocompatible thiocarbonyl source. This method avoids the use of toxic phosgene-based reagents and volatile organic solvents, and the DES can often be recovered and reused, further enhancing the sustainability of the process.

Another green approach focuses on performing reactions under solvent-free conditions. The synthesis of S-alkyl (aryl) thiocarbamates from thiols and isocyanates has been achieved without the use of a catalyst or solvent, offering operational simplicity, mild reaction conditions, and high product yields. nih.gov

The table below summarizes some green chemistry approaches applicable to thiocarbamate synthesis.

| Green Chemistry Principle | Application in Thiocarbamate Synthesis | Advantages |

|---|---|---|

| Use of Safer Solvents and Auxiliaries | Employing deep eutectic solvents (e.g., choline chloride/tin(II) chloride) as both catalyst and reaction medium. | Avoids volatile organic solvents, potential for catalyst and solvent recycling. |

| Waste Prevention | Solvent-free synthesis of S-alkyl (aryl) thiocarbamates from thiols and isocyanates. nih.gov | Eliminates solvent waste, simplifies product isolation. |

| Atom Economy | One-pot synthesis of N-alkyl-O-isobutyl thiocarbamates without isolation of intermediates. | Reduces reaction steps, minimizes waste, improves efficiency. |

| Use of Renewable Feedstocks | Utilizing biocompatible thiocarbonyl sources like thiourea. | Reduces reliance on hazardous reagents like phosgene. |

Advanced Structural Characterization and Solid State Investigations

Single-Crystal X-ray Diffraction Studies of o-Isobutyl Phenylthiocarbamate

Single-crystal X-ray diffraction analysis is a definitive technique for determining the precise atomic arrangement within a crystalline solid. Studies on this compound have provided detailed crystallographic data, elucidating its molecular structure and packing in the solid state. researchgate.net The compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₅NOS |

| Formula Weight | 209.30 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.129 (5) |

| b (Å) | 6.0663 (12) |

| c (Å) | 15.613 (3) |

| β (°) | 118.07 (3) |

| Volume (ų) | 2267.1 (8) |

| Z | 8 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density (Mg m⁻³) | 1.226 |

Data sourced from Jian et al., 2006. researchgate.net

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | ∠(DHA) |

|---|---|---|---|---|

| N—H···Sⁱ | 0.86 | 2.65 | 3.468 (2) | 159 |

Symmetry codes: (i) x, -y+1, z-1/2. Data sourced from Jian et al., 2006. researchgate.net

The N—H⋯S hydrogen bonds are the primary drivers of the supramolecular assembly in the crystal of this compound. These interactions link individual molecules into extended chains or networks, defining the crystal packing arrangement. researchgate.net The specific geometry of these hydrogen bonds dictates how the molecules orient themselves relative to one another, leading to an ordered three-dimensional architecture. This organized packing maximizes the stabilizing intermolecular forces, resulting in the observed crystalline solid.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. A review of the available scientific literature indicates that studies specifically investigating the polymorphism of this compound have not been reported. Therefore, information regarding different crystalline forms and the impact of polymorphism on its solid-state structure is not available at this time.

Advanced Spectroscopic Investigations for Conformational and Electronic Structure Elucidation

Spectroscopic techniques are invaluable for probing the vibrational and electronic properties of molecules, offering insights that complement solid-state diffraction data.

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, identifies the characteristic vibrational modes of a molecule's functional groups. While a specific, fully assigned experimental spectrum for this compound is not detailed in the literature, the expected characteristic absorption bands can be predicted based on its molecular structure. These predictions are derived from established frequency ranges for common chemical bonds and functional groups.

Table 3: Predicted Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=S (Thiocarbonyl) | Stretching | 1050 - 1250 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1300 |

| C=C (Aromatic Ring) | Stretching | 1450 - 1600 |

High-Resolution NMR Spectroscopic Studies for Solution-State Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on its structural components and data from closely related analogs like O-ethyl N-phenylthiocarbamate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the isobutyl group, the phenyl group, and the N-H proton. The isobutyl moiety would present as a doublet for the six methyl protons (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-O-CH₂-). The aromatic protons of the phenyl ring would appear as a series of multiplets in the typical downfield region. The N-H proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with a distinct peak for each unique carbon environment. The most downfield signal would be the thiocarbonyl carbon (C=S) due to its significant deshielding. The carbons of the phenyl ring would appear in the aromatic region, while the four carbons of the isobutyl group would be found in the upfield, aliphatic region of the spectrum.

Interactive Data Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Protons | -CH(CH₃ )₂ | ~1.0 | doublet |

| -CH (CH₃)₂ | ~2.1 | multiplet | |

| -O-CH₂ - | ~4.4 | doublet | |

| Aromatic-H | 7.2 - 7.6 | multiplet | |

| N-H | ~8.5 - 9.5 | broad singlet | |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Carbons | -CH(C H₃)₂ | ~19.0 | |

| -C H(CH₃)₂ | ~28.0 | ||

| -O-C H₂- | ~75.0 | ||

| Aromatic-C | 124.0 - 138.0 | ||

| C =S | ~188.0 |

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. Under electron ionization (EI), this compound (molecular weight 209.30 g/mol ) would first form a molecular ion (M⁺•) at m/z 209.

The fragmentation of this molecular ion is expected to follow pathways characteristic of thiocarbamates, esters, and aromatic amines. Key fragmentation processes would include:

Loss of the isobutyl group: Cleavage of the C-O bond can lead to the loss of an isobutylene (B52900) radical, resulting in a prominent fragment.

Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom can lead to the loss of a C₄H₉ radical (57 Da), forming an ion corresponding to the phenylthiocarbamate core.

Phenyl isothiocyanate fragment: Rearrangement and cleavage can produce the stable phenyl isothiocyanate ion (C₆H₅NCS)⁺• at m/z 135.

Phenyl cation: Fragmentation of the aromatic ring can lead to the formation of the phenyl cation (C₆H₅)⁺ at m/z 77.

These fragmentation pathways provide a molecular fingerprint that confirms the identity and structural arrangement of the compound.

Interactive Data Table 3: Predicted Major Mass Spectrometry Fragments for this compound.

| m/z Value | Predicted Ion Fragment | Formula |

| 209 | Molecular ion | [C₁₁H₁₅NOS]⁺• |

| 152 | [M - C₄H₉]⁺ (Loss of isobutyl radical) | [C₇H₆NOS]⁺ |

| 135 | Phenyl isothiocyanate ion | [C₇H₅NS]⁺• |

| 93 | Aniline ion | [C₆H₇N]⁺• |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 57 | Isobutyl cation | [C₄H₉]⁺ |

Theoretical and Computational Insights into this compound

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of chemical compounds from a theoretical standpoint. This article explores the application of various computational methods to elucidate the electronic structure, reactivity, conformational landscape, and potential activities of this compound.

Biochemical and Mechanistic Investigations Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

There are currently no published studies that identify specific enzyme targets of o-isobutyl phenylthiocarbamate. The initiation of such research would likely involve broad screening assays against various enzyme families to identify any potential inhibitory activity.

Without identified enzyme targets, the kinetic characterization of inhibition by this compound has not been performed. Such studies are contingent upon the initial discovery of an enzyme-inhibitor relationship.

The structural basis for any potential interaction between this compound and an enzyme target remains unknown. Future research could employ computational docking simulations to predict binding modes and affinities, which would then require validation through experimental methods like X-ray crystallography or NMR spectroscopy.

The thiocarbamate functional group is known to be biologically active in various compounds. However, the specific role of the thiocarbamate moiety within this compound in modulating enzymatic activity has not been investigated.

Cellular Pathway Modulation Studies in In Vitro Research Models

Investigations into Cellular Responses to this compound Treatment

Currently, there is a lack of published research specifically investigating the cellular responses to this compound treatment in in vitro models. However, studies on other thiocarbamate compounds provide a framework for how such investigations could be approached. For instance, research on dithiocarbamates, a related class of sulfur-containing organic compounds, has demonstrated a range of cellular effects.

One prominent area of investigation for thiocarbamates is their impact on cellular redox status. Some thiocarbamates can act as either antioxidants or pro-oxidants depending on the cellular context. This dual activity can be attributed to their ability to chelate metals, scavenge free radicals, and interact with cellular thiol-containing molecules like glutathione (B108866). Future in vitro studies on this compound would likely involve treating various cell lines (e.g., cancer cell lines, normal cell lines) with the compound and assessing key indicators of cellular health and function.

Potential Cellular Responses to Investigate for this compound:

| Cellular Process | Potential Effect based on Related Compounds |

| Cell Viability | Induction of apoptosis or necrosis |

| Cell Proliferation | Inhibition of cell growth and division |

| Oxidative Stress | Alterations in reactive oxygen species (ROS) levels |

| Metal Homeostasis | Changes in intracellular metal ion concentrations |

Analysis of Perturbations in Gene Expression and Protein Expression Profiles

Specific data on how this compound perturbs gene and protein expression profiles is not currently available. However, research on other thiocarbamates, such as pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), has shown that these compounds can significantly alter the transcriptional landscape of cells. For example, PDTC has been observed to up-regulate the expression of genes involved in the cellular antioxidant response, including the catalytic and regulatory subunits of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis.

To determine the effects of this compound, future research would employ techniques such as RNA sequencing (RNA-Seq) and proteomics. These powerful tools would allow for a global and unbiased analysis of changes in gene and protein expression following treatment of cells with the compound. Such studies could reveal the key cellular pathways and processes that are modulated by this compound.

Hypothetical Gene and Protein Expression Changes Induced by this compound:

| Gene/Protein Category | Potential Expression Change |

| Stress Response Genes | Upregulation |

| Cell Cycle Regulators | Downregulation |

| Pro-apoptotic Proteins | Upregulation |

| Anti-apoptotic Proteins | Downregulation |

Elucidation of Effects on Intracellular Signaling Cascades

The direct effects of this compound on intracellular signaling cascades have not been elucidated. However, the known ability of other thiocarbamates to modulate cellular redox status suggests that this compound could influence signaling pathways that are sensitive to oxidative stress. Many critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are regulated by the cellular redox environment.

For example, some thiocarbamates have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival. This inhibition is often attributed to the antioxidant properties of these compounds. Conversely, under certain conditions, some thiocarbamates can act as pro-oxidants and activate stress-responsive signaling pathways. Investigating the impact of this compound on these and other signaling cascades would be a critical step in understanding its mechanism of action.

Potential Signaling Pathways Modulated by this compound:

| Signaling Pathway | Potential Effect |

| NF-κB Pathway | Inhibition or activation |

| MAPK Pathways (ERK, JNK, p38) | Activation of stress-activated pathways |

| PI3K/Akt Pathway | Modulation of cell survival signals |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Specific Structural Features with Observed Biological Activity Profiles (e.g., enzyme inhibition potency)

While specific structure-activity relationship (SAR) studies for this compound are not available in the scientific literature, the principles of SAR can be applied to hypothesize how its structural features might contribute to biological activity. The this compound molecule possesses several key features that could be systematically modified to probe their importance: the isobutyl group, the phenyl ring, and the thiocarbamate linkage.

For instance, studies on other series of thiocarbamates have revealed important SAR insights. In a series of O-(2-phenylethyl)-N-phenylthiocarbamate analogs investigated as HIV-1 reverse transcriptase inhibitors, modifications to the 2-phenylethyl moiety and substitutions on the N-phenyl ring led to significant changes in antiviral potency. This highlights the importance of both the steric and electronic properties of different parts of the molecule in determining its interaction with a biological target.

Hypothetical SAR for this compound:

| Structural Feature | Potential Importance |

| Isobutyl Group | May influence steric interactions and lipophilicity. |

| Phenyl Ring | Aromatic interactions and potential for substitution to modulate activity. |

| Thiocarbamate Linkage | Potential for hydrogen bonding and interaction with target proteins. |

Rational Design and Synthesis of Analogs for SAR Probing

Based on the core structure of this compound, a variety of analogs could be rationally designed and synthesized to explore the SAR. A systematic approach would involve modifying one part of the molecule at a time and evaluating the impact on a specific biological activity, such as enzyme inhibition or cytotoxicity.

Strategies for Analog Design:

Modification of the Alkyl Group: The isobutyl group could be replaced with other alkyl chains of varying length and branching (e.g., ethyl, propyl, tert-butyl) to investigate the influence of steric bulk and lipophilicity.

Substitution on the Phenyl Ring: Electron-donating or electron-withdrawing groups could be introduced at different positions (ortho, meta, para) on the phenyl ring to probe the role of electronic effects and to explore potential new interactions with a target.

Alteration of the Thiocarbamate Core: The sulfur and oxygen atoms of the thiocarbamate linkage could be swapped or replaced with other atoms to assess the importance of this functional group for biological activity.

The synthesis of such analogs would likely follow established methods for the preparation of thiocarbamates, for example, by reacting an appropriate isothiocyanate with an alcohol. The biological evaluation of these synthesized analogs would then provide valuable data to build a comprehensive SAR profile, which in turn would offer insights into the mechanism of action and could guide the design of more potent and selective compounds.

Role of Lipophilicity, Steric Factors, and Electronic Properties in Molecular Recognition

Lipophilicity:

In the context of molecular recognition, the lipophilicity of the o-isobutylphenyl moiety facilitates its interaction with nonpolar regions of a binding site. This hydrophobic interaction is a primary driving force for the formation of ligand-receptor complexes. The relationship between lipophilicity and protein binding for a series of related compounds often follows a predictable pattern, where increased lipophilicity leads to stronger binding, up to a certain point where insolubility or non-specific binding becomes a limiting factor.

Steric Factors:

The size and three-dimensional arrangement of atoms in a molecule, known as steric factors, play a crucial role in determining the complementarity between a ligand and its binding site. The isobutyl group, being bulkier than a methyl or ethyl group, imposes significant steric hindrance around the ortho position of the phenyl ring. This steric bulk can have both favorable and unfavorable effects on molecular recognition.

On one hand, the defined conformation imposed by the isobutyl group can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding. On the other hand, a bulky substituent at the ortho position can clash with the amino acid residues of a binding pocket, preventing optimal binding. The precise impact of the steric profile of this compound is therefore highly dependent on the topology of the specific target protein.

Quantitative structure-activity relationship (QSAR) studies often employ steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), to correlate the size of substituents with biological activity. For a series of ortho-alkylphenylthiocarbamates, one would expect to see a parabolic relationship between the size of the alkyl group and activity, indicating an optimal size for fitting into the binding site.

Electronic Properties:

The electronic properties of a molecule, which describe the distribution of electrons and the ability to donate or withdraw electron density, are fundamental to its reactivity and intermolecular interactions. The isobutyl group, as an alkyl substituent, is an electron-donating group through an inductive effect (+I). This effect increases the electron density of the phenyl ring, particularly at the ortho and para positions.

This increased electron density can enhance certain types of intermolecular interactions, such as pi-pi stacking or cation-pi interactions with appropriate residues in the binding site. The thiocarbamate linker also possesses a unique electronic profile, with the sulfur and nitrogen atoms capable of acting as hydrogen bond acceptors, and the N-H group as a hydrogen bond donor.

The electronic influence of substituents is often quantified using the Hammett constant (σ). While typically applied to meta and para substituents, the electronic effect of an ortho substituent, though more complex due to the interplay of inductive and steric effects, is a critical factor in molecular recognition.

The following table summarizes the key physicochemical properties of the constituent parts of this compound and their expected influence on molecular recognition.

| Molecular Fragment | Physicochemical Property | Influence on Molecular Recognition |

| Isobutyl Group | - High Lipophilicity- Significant Steric Bulk- Electron-Donating (+I) | - Enhances binding to hydrophobic pockets.- Can either promote a bioactive conformation or cause steric clashes.- Increases electron density of the phenyl ring, potentially enhancing non-covalent interactions. |

| Phenyl Ring | - Aromatic System- Hydrophobic Surface | - Participates in pi-pi stacking and hydrophobic interactions.- Provides a scaffold for substituent interactions. |

| Thiocarbamate Linker | - Polar Group- H-bond Donor/Acceptor | - Forms specific hydrogen bonds with the target protein.- Contributes to the overall polarity and solubility of the molecule. |

A hypothetical QSAR study on a series of ortho-substituted phenylthiocarbamates might yield an equation of the following general form:

log(1/C) = k1 * logP + k2 * Es + k3 * σ + constant

Where:

C is the concentration required for a specific biological effect (e.g., IC50).

logP represents the lipophilicity.

Es is the steric parameter.

σ is the electronic parameter.

k1, k2, and k3 are coefficients that indicate the relative importance of each property.

For this compound, the specific values of these parameters would determine its activity relative to other analogues in the series.

Coordination Chemistry of O Isobutyl Phenylthiocarbamate As a Ligand

Synthesis and Characterization of Metal Complexes Featuring the o-Isobutyl Phenylthiocarbamate Ligand

The synthesis of metal complexes with O-alkyl N-aryl thiocarbamate ligands, such as this compound, typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and bonding.

O-alkyl N-aryl thiocarbamates have been shown to form complexes with a variety of transition metals including copper(I), silver(I), mercury(II), ruthenium(II), and rhodium(III). The soft nature of the sulfur atom in the thiocarbonyl group makes it a particularly good donor for soft metal ions according to Pearson's Hard and Soft Acids and Bases (HSAB) principle.

While specific studies on this compound are limited, research on analogous compounds such as O-propyl-N-phenylthiocarbamate provides insight into its coordination behavior. For instance, the reaction of O-propyl-N-phenylthiocarbamate with mercury(II) iodide (HgI₂) in a toluene solution yields a 1D polymeric complex, [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n. This indicates that this compound can be expected to form stable complexes with soft metal ions like Hg(II). The synthesis of such complexes is generally achieved by mixing the ligand and the metal salt in an appropriate solvent, followed by crystallization.

The following table summarizes the types of metal ions that are known to complex with the analogous O-propyl-N-phenylthiocarbamate ligand, suggesting the potential for this compound to coordinate with similar metals.

| Metal Ion | Example Complex | Reference |

| Mercury(II) | [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n |

The thiocarbamate group (-OC(=S)NH-) possesses three potential donor atoms: sulfur, oxygen, and nitrogen. However, in the case of O-alkyl N-aryl thiocarbamates, coordination predominantly occurs through the sulfur atom of the thiocarbonyl (C=S) group. This is attributed to the higher polarizability and soft character of the sulfur atom, which makes it a preferred binding site for many transition metals.

In the crystal structure of the complex formed between O-propyl-N-phenylthiocarbamate and mercury(II) iodide, the ligand is S-bound to the mercury center. The coordination is described as κ¹, indicating that only one atom from the ligand is bonded to the metal. There is no evidence from this structure of coordination involving the oxygen or nitrogen atoms. This monodentate, S-coordination is a common feature in the coordination chemistry of thiocarbamate ligands.

Advanced Structural Analysis of Metal Complexes

Advanced structural analysis techniques, particularly single-crystal X-ray diffraction, are crucial for unequivocally determining the three-dimensional structure of metal complexes, including precise bond lengths and angles.

Single-crystal X-ray diffraction is a powerful technique for elucidating the detailed geometric and electronic structures of coordination compounds. This method provides precise atomic coordinates, from which bond lengths, bond angles, and coordination geometries can be determined.

For the analogous complex of O-propyl-N-phenylthiocarbamate with mercury(II) iodide, a single-crystal X-ray diffraction study confirmed the formation of an iodide-bridged coordination polymer. Such studies are essential for understanding how the ligand molecules pack in the solid state and for identifying any intermolecular interactions, such as hydrogen bonding.

In the polymeric structure of [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n, each mercury atom is in a tetrahedral coordination environment. The coordination sphere is composed of a terminal iodide ligand, two bridging iodide ligands, and the sulfur atom from the O-propyl-N-phenylthiocarbamate ligand.

The following table presents key bond lengths for the mercury(II) complex of the analogous O-propyl-N-phenylthiocarbamate ligand.

| Bond | Bond Length (Å) |

| Hg-S | 2.5438(9) |

This detailed structural information, obtained through X-ray crystallography, is fundamental to understanding the coordination chemistry of this class of ligands and provides a solid basis for predicting the structural features of complexes involving this compound.

Investigation of Intermolecular Interactions and Crystal Packing in Metal Complexes

Key intermolecular forces that play a crucial role include:

Hydrogen Bonding: The presence of the N-H group in the this compound ligand is a primary site for hydrogen bond donation. In the crystalline state, N-H···O and N-H···S hydrogen bonds are commonly observed, leading to the formation of chains or sheets. mdpi.com The carbonyl or thiocarbonyl groups of adjacent ligands or solvent molecules can act as hydrogen bond acceptors.

π–π Stacking: The phenyl ring of the ligand is prone to engaging in π–π stacking interactions. These interactions, characterized by the parallel arrangement of aromatic rings, are a significant driving force in the crystal packing of metal complexes, often resulting in columnar or layered structures. mdpi.com The interplanar spacing and ring-centroid offset are critical parameters in defining the strength and nature of these interactions.

Supramolecular Assembly: The interplay of the aforementioned interactions leads to the self-assembly of individual metal complexes into well-defined supramolecular structures. These can range from simple dimers to more complex one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. The specific architecture is dependent on the metal center, the coordination geometry, and the steric and electronic properties of the ligand.

The following table summarizes the types of intermolecular interactions commonly observed in related thiocarbamate metal complexes and their typical geometric parameters.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Resulting Supramolecular Motif |

| Hydrogen Bonding | N-H | O=C, S=C | N···O/S distance: 2.8-3.2 Å | Chains, Sheets, Dimers |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Interplanar spacing: 3.3-3.8 Å | Columns, Layers |

| C–H···π Interactions | C-H (aliphatic/aromatic) | Phenyl Ring π-system | H···π centroid distance: ~2.5-3.0 Å | 3D Networks |

Theoretical Studies on Metal-Ligand Interactions in Complexes

Theoretical and computational chemistry provide invaluable insights into the nature of metal-ligand interactions that are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly powerful tool for studying the electronic structure, bonding, and spectroscopic properties of metal-thiocarbamate complexes.

Bonding Analysis and Electronic Structure of Metal-Thiocarbamate Complexes

The bonding in metal complexes of thiocarbamates is characterized by the ligand's ability to act as a mono-anionic chelating agent. Dithiocarbamates, a closely related class of ligands, are known to stabilize metals in a wide array of oxidation states. nih.govbohrium.com This versatility is attributed to the resonance between two key forms: the dithiocarbamate (B8719985) form, which is a soft donor suitable for low-valent metals, and the thioureide form, a harder donor that stabilizes high-valent metal ions. bohrium.com This resonance involves the delocalization of the nitrogen lone pair onto the sulfur atoms. nih.gov

For this compound, coordination to a metal center primarily occurs through the sulfur and oxygen or nitrogen atoms, forming a stable chelate ring. Computational studies on similar systems reveal that the metal-sulfur bond has a significant covalent character. nih.gov Bonding analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the charge transfer and orbital interactions between the metal d-orbitals and the ligand's donor orbitals, providing a detailed picture of the electronic structure. The electronic properties of the complex can be tuned by the nature of the substituents on the ligand. nih.gov

Computational Modeling of Coordination Geometries and Spectroscopic Properties

Computational modeling is a crucial tool for predicting and corroborating the coordination geometries of metal complexes. nih.gov DFT calculations can accurately predict bond lengths and angles, helping to determine whether a complex will adopt, for instance, a square planar, tetrahedral, or octahedral geometry. nih.gov These theoretical structures can then be compared with experimental data from techniques like X-ray crystallography.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is widely used to simulate and interpret the electronic absorption (UV-Vis) spectra of these complexes. researchgate.netmdpi.com By calculating the energies and characters of electronic transitions, TD-DFT can assign the observed absorption bands to specific molecular orbital transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. researchgate.netresearchgate.net This allows for a detailed understanding of the electronic properties and how they are influenced by the metal and ligand environment.

The table below shows a hypothetical comparison of experimental and TD-DFT calculated UV-Vis absorption bands for a generic metal-thiocarbamate complex.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 350 | 345 | 0.25 | HOMO -> LUMO | π -> π* (Intra-ligand) |

| 450 | 455 | 0.08 | HOMO-2 -> LUMO | d -> π* (MLCT) |

| 580 | 575 | 0.01 | HOMO -> LUMO+1 | d -> d |

Understanding the Chelation Effect and its Influence on Complex Stability and Reactivity

The formation of a stable chelate ring by the this compound ligand upon coordination to a metal ion is a manifestation of the chelate effect. This effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orgebsco.com The primary driving force for the chelate effect is a significant increase in entropy upon complexation. When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the system increases, leading to a more disordered and entropically favorable state. libretexts.org

Dithiocarbamate complexes are known for their high stability. nih.govbohrium.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the substituents on the ligand, and the solvent. Studies on diethyldithiocarbamate have shown that the stability of its complexes with divalent metal ions follows the order Cu(II) > Zn(II) > Mn(II). researchgate.net The enhanced stability of these chelated complexes influences their reactivity. For instance, the coordinated ligand may be less susceptible to hydrolysis or other degradation pathways compared to the free ligand. The redox potential of the metal center is also significantly affected by chelation, which in turn governs the reactivity of the complex in redox reactions. nih.gov

Research into Biological Activity Mechanisms of Metal Complexes (Non-Clinical)

The biological activities of metal-based compounds are often linked to their coordination chemistry. While clinical data is outside the scope of this article, non-clinical research provides insights into the potential mechanisms of action of metal complexes of thiocarbamates.

Investigation of Metal Chelation and Redox Modulatory Roles

The ability of thiocarbamate ligands to form stable complexes with various metal ions is central to their biological activity. researchgate.net According to chelation theory, the complexation of a metal ion by a ligand like this compound can reduce the polarity of the metal ion through partial sharing of its positive charge with the donor atoms of the ligand and delocalization of electrons over the chelate ring. researchgate.net This can enhance the lipophilicity of the metal complex, potentially facilitating its transport across biological membranes.

Enzyme Inhibition by Metal-Thiocarbamate Complexes and Associated Mechanisms

Metal complexes of thiocarbamates and related dithiocarbamates have garnered significant attention for their potential as enzyme inhibitors, a property that stems from the ability of the sulfur and nitrogen donor atoms to coordinate with metal ions in the active sites of metalloenzymes or to interfere with other crucial enzymatic functions. While specific studies on this compound are limited, the broader class of metal-thiocarbamate complexes exhibits notable inhibitory activity against various enzymes, offering insights into potential mechanisms.

One of the primary mechanisms of enzyme inhibition by these complexes involves the targeting of metalloenzymes. Many enzymes rely on a metal cofactor for their catalytic activity. Metal-thiocarbamate complexes can interfere with these enzymes through several pathways. For instance, the thiocarbamate ligand itself can chelate the metal cofactor within the enzyme's active site, rendering the enzyme inactive. Dithiocarbamates, which are structurally related to thiocarbamates, are well-known for their ability to inhibit copper-containing enzymes by chelating the Cu(II) ions essential for catalysis researchgate.net.

Furthermore, the entire metal-thiocarbamate complex can act as an inhibitor. These complexes can bind to the active site or allosteric sites of an enzyme, inducing conformational changes that reduce its catalytic efficiency. For example, various metal complexes, including those with sulfur-containing ligands, have been shown to be effective inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription nih.gov. The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand nih.gov.

Another explored mechanism is the inhibition of the proteasome, a key cellular machinery for protein degradation. Certain metal-dithiocarbamate complexes have been found to inhibit the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of proteins that trigger apoptosis in cancer cells. It has been suggested that these complexes could target the JAMM domain proteins within the 19S regulatory particle of the proteasome nih.gov.

The redox properties of the metal center in these complexes can also play a role in enzyme inhibition. Some metal complexes can participate in redox cycling, generating reactive oxygen species (ROS) that can oxidize amino acid residues in the enzyme's active site, leading to irreversible inactivation.

While direct evidence for this compound is scarce, the known mechanisms for related compounds suggest that its metal complexes could potentially inhibit enzymes through metal chelation, direct binding to the enzyme, or induction of oxidative stress.

Research on Interactions with Cellular Components and Organelles in Research Models

The cellular interactions of metal-thiocarbamate complexes are a critical aspect of understanding their biological effects. Although specific research on this compound is not extensively documented, studies on analogous thiocarbamate and dithiocarbamate complexes provide a framework for their likely cellular behavior. The lipophilic nature of these compounds generally facilitates their passage across cellular membranes.

Once inside the cell, these complexes can interact with a variety of components and organelles. One of the primary targets is the cell's redox system. Dithiocarbamates and their metal complexes are known to modulate the levels of reactive oxygen species (ROS) and interfere with the thioredoxin and glutathione (B108866) systems, which are crucial for maintaining cellular redox homeostasis. This can lead to oxidative stress and trigger downstream signaling pathways, including those involved in apoptosis a2zjournals.com.

Interactions with cellular organelles have also been observed. For instance, some metal complexes have been shown to accumulate in the mitochondria, the powerhouse of the cell. By disrupting mitochondrial function, these complexes can interfere with cellular energy metabolism and induce apoptosis through the mitochondrial pathway. The lipophilicity of the thiocarbamate ligand can influence the extent of mitochondrial accumulation.

The nucleus is another important target. As mentioned in the context of enzyme inhibition, metal-thiocarbamate complexes can inhibit topoisomerases, which are located in the nucleus. Furthermore, some metal complexes have been shown to interact with DNA, either through intercalation or by forming adducts, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and cell death. Molecular docking studies have been used to investigate the potential interactions of chiral metal-dithiocarbamate complexes with DNA .

The proteasome, a large protein complex found in the cytoplasm and nucleus, is also a target for some metal-dithiocarbamate complexes. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, causing cellular stress and apoptosis nih.govnih.gov.

Structure-Activity Relationships in Metal-Thiocarbamate Complexes for Mechanistic Insights

The biological activity of metal-thiocarbamate complexes is intricately linked to their structural features. Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective compounds and for gaining insights into their mechanisms of action.

Influence of the Metal Ion: The choice of the metal center significantly impacts the biological activity. Different metals exhibit distinct coordination preferences, redox potentials, and Lewis acidity, all of which can influence the complex's interaction with biological targets. For example, copper and zinc complexes of diethyldithiocarbamate show varying activities against the proteasome in breast cancer cells nih.gov. The geometry of the complex, which is dictated by the metal ion, is also a key factor. For instance, square planar nickel(II) and copper(II) complexes and tetrahedral zinc(II) complexes of chiral dithiocarbamates have been synthesized and studied .

By systematically modifying the metal ion and the thiocarbamate ligand, researchers can probe the structural requirements for a desired biological effect. This approach has been instrumental in the development of metal-based therapeutic agents and provides a rational basis for the design of new and improved metal-thiocarbamate complexes with specific biological activities.

| Parameter | Influence on Activity | Example |

| Metal Ion | Redox potential, coordination geometry, Lewis acidity | Copper complexes often exhibit redox activity, while zinc complexes are typically redox-inactive. |

| Substituents on Nitrogen | Lipophilicity, steric hindrance | Bulky substituents may enhance selectivity for certain enzyme binding pockets. |

| Substituents on Oxygen/Sulfur | Electronic properties, stability of the complex | Electron-donating groups can increase the electron density on the sulfur atom, affecting its coordination properties. |

| Overall Geometry | Shape complementarity with the biological target | A square planar complex may intercalate into DNA, while a tetrahedral complex may not. |

Applications in Research (e.g., as Chemical Probes, Precursors in Materials Science, Catalysts in Model Reactions)

While the primary focus of research on metal-thiocarbamate complexes has often been on their biological activities, these compounds also hold promise in various other research applications.

Chemical Probes: A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway deakin.edu.au. Due to their ability to interact with specific enzymes and cellular components, well-characterized metal-thiocarbamate complexes could potentially be developed as chemical probes. For instance, a complex that selectively inhibits a particular enzyme could be used to elucidate the role of that enzyme in a cellular process. The development of such probes requires a thorough understanding of their selectivity and mechanism of action.

Precursors in Materials Science: Metal-thiocarbamate and dithiocarbamate complexes can serve as single-source precursors for the synthesis of metal sulfide nanoparticles and thin films. Upon thermal decomposition, these complexes can yield well-defined metal sulfide materials with controlled stoichiometry and morphology. The organic ligand facilitates the formation of a stable, soluble precursor that can be processed using techniques like chemical vapor deposition (CVD) or solution-based methods. The choice of the metal and the thiocarbamate ligand can influence the properties of the resulting nanomaterial.

Catalysts in Model Reactions: The coordination chemistry of thiocarbamate ligands suggests their potential use in catalysis. The metal center in a thiocarbamate complex can act as a Lewis acid or participate in redox reactions, making these complexes candidates for catalyzing various organic transformations. N-aryl-O-alkyl thiocarbamates themselves are considered valuable intermediates in catalysis mdpi.com. While this is an emerging area of research, the tunability of the electronic and steric properties of metal-thiocarbamate complexes makes them attractive for the development of novel catalysts for model reactions. For example, iron-catalyzed alkylations of aryl carbamates have been reported, demonstrating the potential of related compounds in catalysis nih.gov.

The versatility of the thiocarbamate ligand and its ability to form stable complexes with a wide range of metals suggest that further exploration of this compound and its metal complexes could lead to new and valuable applications in these areas of research.

Environmental Fate and Degradation Research of Thiocarbamates

Abiotic Degradation Pathways and Mechanisms

The abiotic degradation of thiocarbamates in the environment is influenced by several factors, including hydrolysis, photolysis, and oxidation. These processes can lead to the transformation and breakdown of the parent compound into various degradation products.

Hydrolysis Kinetics and Identification of Degradation Products

Hydrolysis is a key abiotic degradation pathway for many pesticides, including thiocarbamates. The rate of hydrolysis is dependent on pH, temperature, and the specific chemical structure of the compound. For O-aryl N-phenylthiocarbamates, a class of compounds structurally similar to o-Isobutyl phenylthiocarbamate, hydrolysis kinetics have been investigated. Studies on a series of O-aryl N-phenylthiocarbamates have provided evidence for an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the formation of phenyl isothiocyanate is a key intermediate. This suggests that under certain environmental conditions, this compound could hydrolyze to form isobutyl alcohol, phenyl isothiocyanate, and subsequently aniline and carbon dioxide.

The stability of thiocarbamate herbicides, in general, is significant in the absence of water, allowing for long shelf life. However, in moist environments, hydrolysis can occur, although often at a slow rate in clean water. The presence of soil and microbes can accelerate this process. The sequential oxidation of thiocarbamates to their sulfoxide and sulfone derivatives can decrease their hydrolytic stability, making them more susceptible to breakdown. who.int

Table 1: Potential Hydrolysis Degradation Products of this compound

| Parent Compound | Potential Intermediate Products | Potential Final Products |

| This compound | Isobutyl alcohol, Phenyl isothiocyanate | Aniline, Carbon dioxide, Isobutylamine |

Note: This table is predictive and based on the hydrolysis mechanisms of related thiocarbamate compounds.

Photolytic Degradation Processes and Photoproduct Characterization

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. Thiocarbamates are known to undergo some degree of photodegradation. who.int For instance, the photochemistry of O-allyl N-phenylthiocarbamates has been studied, revealing a 1,3-allyl migration from the oxygen to the sulfur atom, leading to the formation of S-allyl N-phenylthiocarbamates. While this is an isomerization reaction rather than a complete degradation, it demonstrates the potential for photochemical transformations.

Studies on the atmospheric degradation of the thiocarbamate herbicide prosulfocarb have shown that photolysis under sunlight conditions is not a major degradation pathway. researchgate.netacs.orgau.dk However, the presence of photosensitizers in the environment, such as humic substances in water, could potentially accelerate the photolytic degradation of this compound. The characterization of photoproducts would likely reveal a variety of compounds resulting from rearrangements, bond cleavages, and subsequent reactions of the resulting radicals.

Oxidative Degradation Mechanisms in Environmental Compartments

Oxidative degradation is another important abiotic process that can contribute to the breakdown of thiocarbamates in the environment. In the atmosphere, the reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds. For the thiocarbamate herbicide prosulfocarb, the rate constant for its reaction with OH radicals has been determined to be (2.9±0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 288±10 K. researchgate.netacs.orgau.dk This reaction leads to the formation of products such as benzaldehyde and S-benzylformyl(propyl)carbamothioate. researchgate.netacs.orgau.dk

In aquatic and soil environments, oxidation can be mediated by various chemical species. The sulfur atom in the thiocarbamate structure is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. who.int These oxidized metabolites are often more polar and less stable than the parent compound. who.int The metabolism of thiocarbamates in mammals also involves sulfoxidation as a major pathway. who.int

Biotic Degradation Studies (Microbial Metabolism)

The biodegradation of thiocarbamates by microorganisms is a significant process in their environmental dissipation. who.int Soil microorganisms, in particular, play a crucial role in the breakdown of these compounds. who.int

Identification and Characterization of Microbial Degraders

Numerous studies have identified various microbial species capable of degrading thiocarbamate herbicides. Bacteria from the genus Rhodococcus have been shown to be particularly effective in degrading thiocarbamates like EPTC (S-ethyl dipropylcarbamothioate). bohrium.com For instance, Rhodococcus sp. strain NI86/21 can utilize EPTC as a source of carbon and energy. bohrium.com

Members of the genus Pseudomonas have also been identified as thiocarbamate degraders. For example, Pseudomonas sp. Th1 and Cupriavidus oxalaticus Th2 have been shown to degrade the herbicide thiobencarb. nih.gov Research has also indicated that various other bacteria, including Flavobacterium, Arthrobacter, and Sphingomonas, can degrade carbamate (B1207046) pesticides, a class of compounds closely related to thiocarbamates. nih.gov Under anaerobic conditions, bacterial consortia including Dechloromonas sp., Thauera sp., and Azoarcus sp. have been shown to degrade thiobencarb. oup.com

Table 2: Examples of Microbial Genera Involved in Thiocarbamate Degradation

| Microbial Genus | Thiocarbamate Compound Degraded | Reference |

| Rhodococcus | EPTC | bohrium.com |

| Pseudomonas | Thiobencarb | nih.gov |

| Cupriavidus | Thiobencarb | nih.gov |

| Dechloromonas | Thiobencarb (anaerobic) | oup.com |

| Thauera | Thiobencarb (anaerobic) | oup.com |

| Azoarcus | Thiobencarb intermediates (anaerobic) | oup.com |

Elucidation of Enzymatic Pathways Involved in Biodegradation

The enzymatic pathways for thiocarbamate degradation have been elucidated for several microorganisms. In Rhodococcus sp. strain NI86/21, the degradation of EPTC is initiated by an inducible cytochrome P-450 system. bohrium.com This enzyme system catalyzes the N-dealkylation of the thiocarbamate. bohrium.com The resulting aldehyde is then converted to a carboxylic acid by an aldehyde dehydrogenase. bohrium.com Another metabolite identified in this pathway is EPTC-sulfoxide, indicating that sulfoxidation is also an enzymatic process. bohrium.com

In addition to cytochrome P-450, other enzymes such as hydrolases are involved in thiocarbamate degradation. The initial step in the metabolic degradation of many carbamate pesticides is hydrolysis, catalyzed by carboxyl ester hydrolases. nih.gov A thiocarbamate-inducible enzyme in Rhodococcus erythropolis NI86/21, designated ThcF, has been characterized as a member of the α/β hydrolase family with haloperoxidase activity, which can contribute to the sulfoxidation of thiocarbamates. oup.com The degradation of thiobencarb by Pseudomonas sp. Th1 and Cupriavidus oxalaticus Th2 involves the cleavage of the thioester bond. nih.gov

Based on these findings, a plausible biodegradation pathway for this compound would likely involve initial enzymatic attacks such as hydrolysis of the ester or thioester bond, oxidation of the sulfur atom, and hydroxylation of the aromatic ring or the isobutyl group, followed by further breakdown of the resulting intermediates.

Identification and Analysis of Intermediate Metabolites

The environmental degradation of thiocarbamates, including this compound, proceeds through various metabolic pathways, primarily driven by microbial and plant activities. who.int These processes transform the parent compound into a series of intermediate metabolites before eventual mineralization. The primary metabolic routes for thiocarbamates involve hydrolysis, transthiolation, and sulfoxidation. who.int

In microorganisms and plants, the thiocarbamate molecule typically undergoes hydrolysis, which cleaves the ester or thioester bond. who.int This is often followed by sulfoxidation, where the sulfur atom is oxidized to form a sulfoxide and then a sulfone. who.int These more polar metabolites are generally less stable and more susceptible to further degradation. For this compound, the expected initial transformation products would likely include isobutanol, aniline, and carbonyl sulfide through hydrolysis. Subsequent microbial action could lead to further breakdown of the aromatic aniline ring.

Another significant pathway is conjugation with glutathione (B108866), a common detoxification process in many organisms. who.int The resulting conjugate is then further metabolized into a cysteine derivative and ultimately a mercapturic acid compound. who.int

Identifying these transient intermediate compounds is crucial for a complete understanding of the environmental fate of the parent compound. Common analytical techniques employed for the separation and identification of these metabolites include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for analyzing thiocarbamates and their metabolites in environmental samples like soil. who.int It offers high sensitivity and specificity for identifying individual compounds. eurofins.in

High-Performance Liquid Chromatography (HPLC): HPLC is another common technique used for the analysis of thiocarbamate pesticides. ohiolink.edu

Colorimetry: For routine analyses of crop samples, colorimetric methods have proven reliable, especially when sophisticated equipment is unavailable. who.int

These methods, often used in combination, allow researchers to elucidate the complex degradation pathways of thiocarbamates in the environment.

Environmental Persistence and Transformation Research

The persistence of a chemical in the environment is a key determinant of its potential for long-term impact. Thiocarbamates are generally considered non-persistent pesticides that undergo various forms of degradation. who.int Their persistence in soil is relatively short, with reported half-lives for many thiocarbamate herbicides ranging from one to four weeks. ucanr.edu

Modeling Environmental Behavior and Fate Predictions

To predict how a compound like this compound will behave in the environment, scientists use environmental fate models, such as Level III fugacity models. canada.ca These models estimate the distribution of a chemical across different environmental compartments—air, water, soil, and sediment—based on its physicochemical properties and the characteristics of the environment.

Key parameters used in these models include:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Organic carbon-water partition coefficient (Koc)

For thiocarbamates, volatility is a significant factor in their environmental transport. who.int Compounds with higher vapor pressure are more likely to be lost from soil surfaces through evaporation. ucanr.edu Similarly, water solubility influences their potential for leaching through the soil profile into groundwater. who.int By inputting these properties into fugacity models, researchers can predict the likely environmental concentrations and persistence of the compound, helping to assess potential risks. researchgate.net

Research into Advanced Environmental Analytical Methodologies

Accurate assessment of environmental contamination requires highly sensitive and specific analytical methods capable of detecting not only the parent compound but also its various degradation products at trace levels.

Development of Sensitive Analytical Techniques for Trace Analysis of Parent Compound and Degradation Products

Over the years, analytical chemistry has seen significant advancements, moving towards methods that are faster, more sensitive, and more comprehensive. For thiocarbamate analysis, modern techniques often involve sophisticated sample preparation and detection systems.

One popular sample preparation approach is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This method simplifies the extraction and cleanup of pesticide residues from complex matrices like food and soil, making the subsequent analysis more efficient and reliable. nih.gov

For detection, several instrumental techniques are employed:

| Analytical Technique | Description | Sensitivity/Application |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates compounds in a sample and identifies them based on their mass-to-charge ratio. It is a standard method for dithiocarbamate (B8719985) analysis after conversion to carbon disulfide. thermofisher.comencyclopedia.pub | Highly sensitive and specific, widely used for routine analysis in various matrices. ohiolink.edunih.gov |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds using liquid chromatography and uses two mass spectrometers in series for highly selective detection. | Offers very high sensitivity and specificity, with limits of quantification often below 1 µg/kg. It is particularly useful for analyzing polar and thermally unstable metabolites. eurofins.innih.gov |

| HPLC-UV (High-Performance Liquid Chromatography with UV detection) | A widely used technique that separates compounds and detects them based on their absorption of UV light. | Generally less sensitive than MS-based methods but reliable for many applications. eurofins.innih.gov |

The development of these methods allows for the trace analysis needed to monitor environmental compliance and study the fate of compounds like this compound at environmentally relevant concentrations. walshmedicalmedia.com

Application of Mass Spectrometry for Identification of Unknown Transformation Products

Mass spectrometry (MS) is an indispensable tool for identifying unknown metabolites and transformation products formed during the environmental degradation of a parent compound. epa.gov When a pesticide like this compound breaks down, it can form products that are not available as commercial standards. MS techniques are crucial for elucidating the structures of these unknowns.

Coupled with chromatographic separation (GC or LC), mass spectrometry provides two key pieces of information:

Molecular Weight: The mass spectrometer measures the mass-to-charge ratio of the ionized molecules, which directly indicates the molecular weight of the unknown compound.

Structural Fragments: Techniques like electron impact (EI) ionization in GC-MS cause the molecule to break apart into characteristic fragment ions. epa.gov This fragmentation pattern acts like a fingerprint, allowing chemists to piece together the structure of the original molecule. Chemical ionization (CI) is a softer ionization technique that often preserves the molecular ion, complementing the structural information from EI. epa.gov

By analyzing the mass spectra of unknown peaks in a chromatogram, researchers can propose structures for novel transformation products. This capability is vital for building a complete picture of the degradation pathway and assessing the potential impact of all resulting compounds in the environment. nih.gov

Development of Predictive Models for Environmental Fate and Transformation

Predictive models are essential tools for estimating the environmental fate and transformation of chemicals, particularly for new or less-studied compounds like this compound. These models utilize the physicochemical properties and structural features of a chemical to predict its behavior in various environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or environmental fate. frontiersin.orgmorressier.com For predicting the environmental fate of pesticides, QSAR models can be developed to estimate key parameters such as soil sorption, degradation rates, and bioaccumulation. frontiersin.orgmorressier.com

The development of a QSAR model for this compound would involve the following steps:

Data Collection: Gathering experimental data on the environmental fate of a series of structurally related thiocarbamates.

Descriptor Calculation: Calculating various molecular descriptors that quantify the physicochemical properties and structural attributes of these compounds.

Model Development: Using statistical methods, such as multiple linear regression, to establish a correlation between the molecular descriptors and the environmental fate parameter of interest.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Key molecular descriptors that could be relevant for predicting the environmental fate of this compound and other thiocarbamates are presented in the table below.

| Descriptor Category | Specific Descriptors | Relevance to Environmental Fate |

|---|---|---|

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences soil sorption and bioaccumulation. |

| Electronic Properties | Dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | Relates to the reactivity of the molecule and susceptibility to chemical and microbial degradation. |

| Steric Properties | Molecular weight, Molecular volume, Surface area | Affects the interaction of the molecule with soil components and microbial enzymes. |

| Topological Indices | Connectivity indices | Describe the branching and shape of the molecule, which can influence its environmental behavior. |

Fugacity-Based Models:

Fugacity models are multimedia environmental models that predict the partitioning and transport of chemicals between different environmental compartments, such as air, water, soil, and sediment. acs.orgnih.govnih.gov These models are based on the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase. nih.gov

The development and application of such predictive models are crucial for conducting environmental risk assessments and for making informed regulatory decisions regarding the use of pesticides like this compound. While specific experimental data for this compound are currently lacking, the established principles of environmental chemistry and toxicology, coupled with the power of predictive modeling, provide a robust framework for anticipating its environmental behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.